molecular formula C17H14BrN5O B2748557 (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-68-6

(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2748557
CAS RN: 2034425-68-6
M. Wt: 384.237
InChI Key: JUMASTLQAJMUDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone” is a complex organic molecule. It contains a bromopyridinyl group, a phenyltriazolyl group, and an azetidinyl group linked by a methanone . This compound is likely to be a key small organic molecule for potential treatment of type II diabetes mellitus .


Synthesis Analysis

The synthesis of this compound might involve several steps, including the formation of the bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group, followed by their coupling via a methanone linker . The exact synthesis process would depend on the specific reaction conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups. The bromopyridinyl group, the phenyltriazolyl group, and the azetidinyl group are likely to contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound might undergo various chemical reactions, depending on the conditions. For example, the bromopyridinyl group might undergo nucleophilic substitution reactions, while the phenyltriazolyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, while its stability would be affected by the strength of its chemical bonds .

Scientific Research Applications

Treatment of Type II Diabetes Mellitus

This compound has been identified as a potential small organic molecule for the treatment of type II diabetes mellitus. In vitro studies against yeast α-glucosidase have shown that certain derivatives of this compound exhibit significant enzyme inhibitory potential . This enzyme plays a crucial role in the carbohydrate digestion process, and its inhibition can help manage blood sugar levels in diabetic patients.

Antibacterial Applications

Amino pyrimidine derivatives, which are structurally related to this compound, have demonstrated a range of biological activities, including antibacterial effects . This suggests that (5-bromopyridin-3-yl)-related compounds could be synthesized and studied for their potential use as antibacterial agents.

Antitumor and Antifungal Activities

The core structure of this compound is associated with antitumor and antifungal properties . Research into similar compounds has revealed their potential in treating various forms of cancer and fungal infections, indicating that further exploration into the antitumor and antifungal applications of this compound could be fruitful.

Antidepressant Effects

Compounds with a similar chemical structure have been used in the past for their antidepressant properties . This opens up the possibility of synthesizing and testing (5-bromopyridin-3-yl)-based compounds for their efficacy in treating depression.

Analgesic and Anti-inflammatory Uses

Thiourea derivatives, which are related to the chemical structure of this compound, have been used as analgesics and anti-inflammatory agents . This suggests that (5-bromopyridin-3-yl)-based compounds could potentially be developed for pain relief and inflammation reduction.

Carbonic Anhydrase Inhibition

Some thiourea derivatives act as carbonic anhydrase inhibitors . Carbonic anhydrases are enzymes that play a significant role in physiological processes like respiration and acid-base balance. Inhibitors of these enzymes are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Safety and Hazards

As with any chemical compound, this molecule could pose certain safety hazards. These could include toxicity if ingested or inhaled, as well as reactivity hazards depending on the specific conditions .

Future Directions

Given its potential role in the treatment of type II diabetes mellitus, future research on this compound could focus on optimizing its synthesis, improving its efficacy as an α-glucosidase inhibitor, and assessing its safety profile . Further studies could also explore its potential applications in other therapeutic areas.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c18-14-6-13(7-19-8-14)17(24)22-9-15(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMASTLQAJMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.